6,6-Difluoro-5-hexen-1-ol
Description
Significance of Fluorine in Organic Synthesis and Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. chinesechemsoc.org Approximately 20% of all pharmaceuticals and about half of agrochemicals contain at least one fluorine atom. chinesechemsoc.org This prevalence is not coincidental but is rooted in the unique properties that fluorine imparts to a molecule. chinesechemsoc.orgacs.org
Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. tandfonline.com This combination of properties allows it to act as a "super-hydrogen," drastically altering a molecule's electronic characteristics with minimal steric penalty. tandfonline.comucd.ie The replacement of hydrogen with fluorine can profoundly influence several key parameters:
Metabolic Stability : The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry. chinesechemsoc.org This strength makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450s. Placing fluorine atoms at sites on a drug molecule that are prone to metabolic oxidation can block these pathways, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov
Lipophilicity : Fluorination has a complex and context-dependent effect on lipophilicity (the ability to dissolve in fats and lipids), which is a critical factor for membrane permeability. researchgate.net While fluorinating alkanes can decrease lipophilicity, adding fluorine to an aryl ring or near a functional group often increases it. acs.org This modulation allows chemists to fine-tune a drug's ability to cross biological membranes. tandfonline.comucd.ie
Acidity and Basicity (pKa) : Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic protons and reduce the basicity of amines. tandfonline.comucd.ie This change can improve a drug's absorption and reduce unwanted interactions. For instance, the pKa of acetic acid is 4.76, while that of trifluoroacetic acid is a much more acidic 0.52. ucd.ie
Binding Affinity : Fluorine can enhance a molecule's binding affinity to its target protein through various interactions, including dipole-dipole and electrostatic interactions. tandfonline.combenthamdirect.com The hydrophobic nature of the fluorine atom can also lead to favorable interactions with hydrophobic pockets in protein binding sites. encyclopedia.pub
Table 1: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bonds
| Property | C-H Bond | C-F Bond | Impact on Molecular Properties |
| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Minimal steric increase, allowing F to mimic H. tandfonline.com |
| Electronegativity (Pauling) | H: 2.20 | F: 3.98 | Alters electron distribution, pKa, and dipole moment. tandfonline.com |
| Bond Dissociation Energy | ~413 kJ/mol | ~485 kJ/mol | Increased metabolic stability. chinesechemsoc.org |
| Lipophilicity Contribution | Lower | Higher (context-dependent) | Modulates membrane permeability and bioavailability. tandfonline.comacs.org |
Chemists have moved beyond simple, random fluorination to the rational and strategic placement of fluorine atoms and fluorinated groups to achieve specific goals. researchgate.net This involves identifying metabolically vulnerable sites for fluorination or introducing fluorine to fine-tune receptor binding. ucd.ie
Common fluorinated motifs used in molecular design include:
Single Fluorine Atom : Used to block metabolism or modulate pKa.
Difluoromethyl Group (-CHF2) : Can act as a lipophilic hydrogen bond donor. acs.org
Trifluoromethyl Group (-CF3) : A highly lipophilic and metabolically stable isostere for groups like ethyl or isopropyl. ucd.ie
Pentafluorosulfanyl Group (-SF5) : An emerging motif with high stability and lipophilicity, considered a "super-trifluoromethyl" group. ucd.ieacs.org
gem-Difluoroalkene Group (-C=CF2) : A key motif that serves as a stable bioisostere for a carbonyl group. rsc.orgsioc-journal.cn
The development of new synthetic methods has been crucial for enabling the precise installation of these motifs into complex molecules, including through late-stage functionalization. chinesechemsoc.orgnih.govnih.gov
Overview of gem-Difluoroalkenes as Key Synthons and Bioisosteres
The gem-difluoroalkene (or gem-difluorovinyl) moiety, characterized by two fluorine atoms attached to the same carbon of a double bond, is a particularly important functional group. sioc-journal.cn Compounds like 6,6-Difluoro-5-hexen-1-ol are valuable because they provide a direct route to incorporating this moiety.
The electronic nature of the gem-difluoroalkene is unique. The two highly electronegative fluorine atoms polarize the C-F bonds, making the difluorinated carbon atom electron-deficient and electrophilic. nih.gov This allows it to react with nucleophiles. rsc.org Conversely, negative hyperconjugation (an interaction between the C-F σ* antibonding orbitals and the π-system of the double bond) makes the β-carbon electron-rich and nucleophilic, enabling reactions with electrophiles. nih.gov This dual reactivity makes gem-difluoroalkenes versatile intermediates in organic synthesis. nih.govnih.govresearchgate.net
One of the most powerful applications of the gem-difluoroalkene group in medicinal chemistry is its role as a bioisostere of the carbonyl group (C=O). researchgate.netrsc.orgnih.gov A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity.
The carbonyl group is common in biologically active molecules but can be a metabolic liability, being susceptible to reduction by enzymes. The gem-difluoroalkene mimics the stereoelectronic properties of a carbonyl group but is chemically and metabolically more robust. rsc.orgmorressier.com This substitution can improve a drug candidate's stability and pharmacokinetic profile while preserving or even enhancing its desired biological activity. rsc.orgnih.govresearchgate.net This strategy has been successfully employed to create more stable analogs of natural products and other bioactive compounds. rsc.orgresearchgate.net
Table 2: Comparison of Carbonyl and gem-Difluoroalkene Groups
| Feature | Carbonyl Group (C=O) | gem-Difluoroalkene Group (C=CF₂) | Advantage of Bioisosteric Replacement |
| Geometry | Trigonal planar | Trigonal planar | Maintains similar molecular shape and bond angles. acs.org |
| Polarity | Highly polar | Polar | Mimics electrostatic interactions with protein targets. |
| Metabolic Stability | Susceptible to reduction | Metabolically robust | Increases drug half-life and bioavailability. rsc.orgmorressier.com |
| Reactivity | Electrophilic at carbon | Electrophilic at carbon | Can engage in similar biological interactions. |
Historical Context of Alkenol Synthesis and the Emergence of Fluorinated Analogs
Alkenols, molecules containing both an alkene and an alcohol, are fundamental building blocks in organic synthesis. lookchem.com The synthesis of simple, non-fluorinated alkenols like 5-hexen-1-ol (B1630360) is well-established, often involving standard methods like the Grignard reaction or Wittig olefination. guidechem.com These compounds are used in the synthesis of natural products, polymers, and fragrances. lookchem.com
The synthesis of their fluorinated counterparts, however, is a more recent development, driven by the growing importance of fluorine in medicinal chemistry. chinesechemsoc.org The history of organofluorine chemistry began with the challenge of handling highly reactive and toxic fluorinating agents like elemental fluorine (F₂). nih.gov A major breakthrough came with the development of safer, more selective, and easier-to-handle electrophilic fluorinating reagents, such as N-fluorosulfonimides (e.g., NFSI) and salts like Selectfluor®. nih.govbeilstein-journals.org These reagents made the incorporation of fluorine into complex molecules more practical and predictable. beilstein-journals.org
The emergence of methods to create specific fluorinated motifs, such as the gem-difluoroalkene group, followed. Techniques like the Julia-Kocienski olefination, Wittig-type reactions with fluorinated phosphonium (B103445) ylides, and cross-coupling reactions have been adapted or newly developed to construct this valuable moiety, enabling the synthesis of specialized building blocks like this compound. rsc.orgacs.org These advancements provide chemists with the tools to systematically explore the "fluorine effect" in the pursuit of new and improved chemical entities.
Scope and Academic Relevance of this compound Research
The academic relevance of this compound stems primarily from its potential as a building block in the synthesis of more complex and biologically active molecules. The gem-difluoroalkene moiety is a known bioisostere of a carbonyl group, capable of mimicking its steric and electronic properties while offering enhanced metabolic stability. nih.gov This makes this compound a valuable precursor for developing novel therapeutic agents.
Research into compounds containing the gem-difluoroalkene group is active, with studies exploring their synthesis and reactivity. nih.govacs.orgacs.org For instance, methods for the synthesis of gem-difluoroalkenes often involve reactions like the Wittig olefination using fluorinated reagents or the dehydrofluorination of trifluoromethyl groups. nih.govnih.gov While specific high-yield synthetic routes for this compound are not extensively detailed in currently available literature, general methods for the creation of gem-difluoroalkenes from aldehydes or ketones are well-established.
The academic inquiry into this compound and related compounds is driven by several key areas:
Medicinal Chemistry: The primary driver for research into molecules like this compound is the potential to create novel drug candidates. The introduction of the gem-difluoroalkene unit can lead to compounds with improved pharmacokinetic profiles. nih.govnih.gov Research in this area would involve the synthesis of derivatives and their evaluation for various biological activities. For example, fluorinated carbocyclic nucleosides have been investigated as potent antiviral agents. nih.gov
Synthetic Methodology: The development of efficient and stereoselective methods to synthesize functionalized gem-difluoroalkenes is an ongoing area of academic research. acs.orgbohrium.com The hydroxyl group of this compound provides a handle for further chemical transformations, making it a useful substrate for exploring new synthetic reactions.
Materials Science: Fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance. While not a primary focus of current research, the vinyl group in this compound could potentially be utilized in polymerization reactions to create novel fluorinated materials.
Although detailed research findings specifically on this compound are limited in the public domain, the broader context of fluorine chemistry and the established importance of the gem-difluoroalkene moiety firmly place it as a compound of significant academic and potential practical relevance.
Interactive Data Tables
To provide context, the following tables summarize key properties of the parent compound, 5-hexen-1-ol, and general characteristics of the gem-difluoroalkenyl functional group. Direct experimental data for this compound is not widely available in the cited literature.
Table 1: Physicochemical Properties of 5-Hexen-1-ol
| Property | Value | Source |
| CAS Number | 821-41-0 | nih.gov |
| Molecular Formula | C₆H₁₂O | nih.gov |
| Molecular Weight | 100.16 g/mol | nih.gov |
| Boiling Point | 155.5-156.0 °C | bohrium.com |
| Density | 0.834 g/mL at 25 °C | acs.org |
| Refractive Index | n20/D 1.435 | acs.org |
Table 2: General Characteristics and Relevance of the Gem-Difluoroalkene Moiety
| Characteristic | Description | Source |
| Bioisosterism | Acts as a stable mimic of a carbonyl or amide group. | nih.govnih.gov |
| Metabolic Stability | The C-F bond is strong, often leading to increased resistance to metabolic degradation. | nih.govnih.gov |
| Electrophilicity | The double bond is electron-deficient and can act as an electrophile in certain reactions. | nih.gov |
| Synthetic Access | Can be synthesized from aldehydes/ketones via Wittig-type reactions or from trifluoromethyl groups. | nih.govnih.gov |
| Medicinal Applications | Used to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. | nih.govrsc.orgmdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
136103-92-9 |
|---|---|
Molecular Formula |
C6H10F2O |
Molecular Weight |
136.14 g/mol |
IUPAC Name |
6,6-difluorohex-5-en-1-ol |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5-9/h4,9H,1-3,5H2 |
InChI Key |
TUBTVCAXWKSZDV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC=C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,6 Difluoro 5 Hexen 1 Ol and Its Analogs
Strategies for Constructing the gem-Difluoroalkene Moiety
The gem-difluoroalkene functional group is a valuable synthon, acting as a bioisostere for the carbonyl group and as an intermediate for further chemical transformations. cas.cn Its synthesis can be approached through several distinct and effective methodologies.
Defluoroolefination Reactions for gem-Difluoroalkenes
One of the most direct methods for synthesizing gem-difluoroalkenes is the gem-difluoroolefination of carbonyl compounds. cas.cn This transformation is analogous to the Wittig reaction. The Julia-Kocienski olefination protocol has been adapted for this purpose, utilizing specialized reagents. cas.cn
A notable reagent in this category is difluoromethyl 2-pyridyl sulfone. This compound reacts with a variety of aldehydes and ketones in the presence of a base to yield the corresponding gem-difluoroalkenes in good to excellent yields. cas.cn The reaction is believed to proceed through a stable fluorinated sulfinate intermediate. cas.cn This method is advantageous as it often avoids the use of low-boiling or highly toxic reagents and can be performed in a single, efficient step. cas.cn
The general applicability of this method is demonstrated by its successful reaction with a diverse range of carbonyl compounds, as shown in the table below.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1-(1,1-Difluoro-2-propen-1-yl)-4-nitrobenzene | 92 |
| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(1,1-difluoro-2-propen-1-yl)benzene | 85 |
| 3 | 2-Naphthaldehyde | 2-(1,1-Difluoro-2-propen-1-yl)naphthalene | 89 |
| 4 | Cinnamaldehyde | (1,1-Difluoro-2,4-pentadiene-1-yl)benzene | 81 |
| 5 | Cyclohexanecarboxaldehyde | (1,1-Difluoro-2-propen-1-yl)cyclohexane | 75 |
| 6 | 4'-Phenylacetophenone | 1-(1,1-Difluoro-2-propen-1-yl)-1'-phenylbiphenyl | 91 |
| Data adapted from a study on Julia-Kocienski type gem-difluoroolefination reactions. cas.cn |
Organometallic Approaches for C-F Bond Functionalization
Transition metal-catalyzed reactions provide a powerful means to functionalize C-F bonds in gem-difluoroalkenes, leading to the synthesis of monofluoroalkenes. nih.govnih.gov Various transition metals, including palladium, nickel, copper, and cobalt, have been employed to catalyze these transformations. nih.govnih.gov
The general mechanism involves the reaction of a metal catalyst with the gem-difluoroalkene to form a β-fluoroalkylmetal intermediate. nih.gov This intermediate readily undergoes a process known as β-fluoride elimination, which results in the formation of a new, monofluorinated alkene product. nih.gov These reactions essentially substitute one of the fluorine atoms with a new carbon or heteroatom group. nih.gov
For example, palladium catalysis has been used to achieve stereodivergent C-F bond functionalization of trisubstituted gem-difluoroalkenes. nih.govacs.org By carefully selecting either a Pd(II) or Pd(0) catalyst system, it is possible to control the stereochemical outcome, producing either the E or Z isomer of the monofluoroalkene product from the same starting material. nih.govacs.org Similarly, nickel-catalyzed methods have been developed for the defluorinative cross-coupling of gem-difluoroalkenes with alkyl halides, enabling the formation of C(sp²)-C(sp³) bonds with high Z-selectivity. nih.gov
Key Features of Organometallic C-F Functionalization:
Catalysts: Pd, Ni, Cu, Co, Mn, Ru, Rh, Fe. nih.govnih.gov
Key Intermediate: β-Fluoroalkylmetal. nih.gov
Key Step: β-Fluoride Elimination. nih.govnih.gov
Products: Predominantly monofluoroalkenes. nih.gov
Stereocontrol: Possible with specific catalyst systems (e.g., Pd). nih.govacs.org
Nucleophilic Addition Pathways to α-Trifluoromethyl Alkenes
An alternative and highly effective strategy for constructing gem-difluoroalkenes involves the defluorinative functionalization of α-trifluoromethyl alkenes. rsc.org This approach leverages the reactivity of the CF₃ group, where a nucleophilic attack initiates a cascade that results in the elimination of a fluoride (B91410) ion to form the desired C=CF₂ bond. rsc.org
One pathway involves the nucleophilic addition of a fluoride ion (from a source like potassium fluoride) to an electron-poor α-trifluoromethyl alkene. nih.gov This generates an unstable α-trifluoromethyl carbanion intermediate, which can then be trapped by an electrophile. nih.govrsc.org This strategy has been successfully used to synthesize α-trifluoromethyl halides and sulfides. nih.govrsc.org
In other variations, soft carbon nucleophiles can react with α-trifluoromethyl alkenes, catalyzed by a base, to achieve nucleophilic substitution and generate gem-difluoroalkenes. rsc.org Nickel-catalyzed reductive cross-coupling reactions between α-trifluoromethyl alkenes and epoxides have also been developed, providing access to a range of functionalized gem-difluoroalkene-containing alcohols. rsc.org Photocatalytic methods can also be employed, where radical addition to the α-trifluoromethyl alkene is followed by β-fluoride elimination to yield the gem-difluoroalkene product. rsc.orgrsc.org
Selective Fluorination Techniques for Alkenols
Achieving selective fluorination on a molecule that already contains sensitive functional groups, such as the hydroxyl group in an alkenol, requires mild and highly specific reaction conditions. Photocatalysis has emerged as a powerful tool for such transformations.
Photocatalytic Approaches to Difluoroalkene Formation
Visible-light photocatalysis enables the generation of radical species under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. organic-chemistry.orgrsc.org This has opened new avenues for the synthesis and functionalization of complex molecules, including fluorinated compounds.
This process can be applied to the functionalization of unactivated C-H bonds. For example, a radical can be generated at a specific position in a molecule (e.g., via a 1,5-hydrogen atom transfer), which then adds to an α-trifluoromethyl alkene to provide the gem-difluoroallylated product. researchgate.netnih.gov This method has been used for the α-C(sp³)-H gem-difluoroallylation of amides and the β-C-H gem-difluoroallylation of aldehydes. researchgate.netnih.gov The principles can be extended to alkenols like 5-hexen-1-ol (B1630360), where a radical could be generated and subsequently trapped to form analogs of 6,6-difluoro-5-hexen-1-ol. nih.govnih.gov
A general photocatalytic cycle for such a transformation is depicted below:
| Step | Process | Description |
| 1 | Photoexcitation | A photocatalyst absorbs visible light and is excited to a higher energy state. |
| 2 | Radical Generation | The excited photocatalyst initiates a single-electron transfer (SET) process to generate a radical from a suitable precursor. |
| 3 | Radical Addition | The generated radical adds to the double bond of an α-trifluoromethyl alkene. |
| 4 | β-Fluoride Elimination | The resulting α-CF₃ carbon radical undergoes elimination of a fluoride ion (β-elimination) to form the stable gem-difluoroalkene product. |
| 5 | Catalyst Regeneration | The photocatalyst is returned to its ground state, completing the catalytic cycle. |
| This table outlines a generalized mechanism for photocatalytic gem-difluoroallylation. researchgate.netnih.gov |
Photoredox Catalysis in Difluoroalkene Synthesis
Visible-light photoredox catalysis has become a powerful tool for the synthesis of gem-difluoroalkenes under mild conditions. nih.govethz.ch This approach utilizes a photoactive catalyst that, upon light absorption, engages in single-electron transfer (SET) processes with organic substrates, promoting radical-based transformations. ethz.ch
One strategy involves the radical defluorinative alkylation of trifluoromethylalkenes. nih.gov In this process, carbon-centered radicals are generated from stable precursors and added to trifluoromethyl-substituted alkenes. This method is compatible with a wide range of functional groups and can be used to install primary, secondary, and tertiary radicals. nih.gov For instance, the use of visible-light-activated catalysts allows for the defluorinative alkylation of a variety of trifluoromethyl-substituted alkenes, leading to a diverse library of functionalized gem-difluoroalkenes. nih.gov
A dual photoredox and palladium catalysis system has been developed for the selective defluorinative carboxylation of gem-difluoroalkenes with CO2. rsc.orgscispace.com This method involves the single-electron reduction of the C-F bond via photoredox catalysis to generate a fluorovinyl radical, which then undergoes a palladium-catalyzed carboxylation to produce α-fluoroacrylic acids. rsc.orgscispace.com
Furthermore, organo-photoredox catalysis has been employed for the defluoroacetalation of α-trifluoromethyl alkenes using glyoxylic acid acetal (B89532) as a formyl-radical equivalent. bohrium.com This transition-metal-free protocol provides access to a variety of masked γ,γ-difluoroallylic aldehydes. bohrium.com The reaction of 5-hexen-1-ol has been studied in the context of intermolecular atom transfer radical addition (ATRA) to olefins mediated by the oxidative quenching of photoredox catalysts, demonstrating the versatility of this approach. nih.gov
| Catalyst System | Substrate(s) | Product Type | Key Features |
| Visible-light activated catalyst | Trifluoromethyl-substituted alkenes, Carbon-radical precursors | Functionalized gem-difluoroalkenes | Broad substrate scope, mild conditions. nih.gov |
| Photoredox/Palladium dual catalysis | gem-Difluoroalkenes, CO2 | α-Fluoroacrylic acids | Selective C-F bond carboxylation. rsc.orgscispace.com |
| Organo-photoredox catalyst | α-Trifluoromethyl alkenes, Glyoxylic acid acetal | Masked γ,γ-difluoroallylic aldehydes | Transition-metal-free. bohrium.com |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 5-hexen-1-ol, Diethyl bromomalonate | Atom transfer radical addition product | Mild conditions, high yield. nih.gov |
Transition Metal-Catalyzed Fluorination Reactions
Nickel catalysis has emerged as a powerful tool for the synthesis of gem-difluoroalkenes through reductive cross-coupling reactions. acs.orgrsc.org These methods often involve the cleavage of a C-F bond in trifluoromethyl-substituted alkenes. acs.org
One notable strategy is the nickel-catalyzed allylic defluorinative reductive cross-coupling of trifluoromethyl-substituted alkenes with various electrophiles. For example, coupling with alkyl halides provides an efficient route to a variety of functionalized gem-difluoroalkenes under mild, base-free conditions. acs.org This protocol exhibits high tolerance for a broad range of sensitive functional groups, making it suitable for late-stage functionalization of complex molecules. acs.org A similar nickel-catalyzed reductive coupling has been developed using epoxides as coupling partners, affording gem-difluoroalkene-containing alcohol compounds. rsc.org
Furthermore, nickel-catalyzed reductive cross-coupling has been achieved electrochemically, avoiding the need for stoichiometric metal powders or organic reductants. sioc-journal.cn This method allows for the combination of allylic defluorination of trifluoromethyl alkenes with the decarboxylation of redox-active esters or the dehalogenation of alkyl halides. sioc-journal.cn
A nickel-catalyzed monofluoroalkenylation has also been reported through the defluorinative reductive cross-coupling of gem-difluoroalkenes with unactivated secondary and tertiary alkyl halides. nih.gov This reaction proceeds with excellent Z-selectivity and broad functional group compatibility. nih.gov The proposed mechanism for these nickel-catalyzed reactions often involves the formation of a Ni(0) complex, which then participates in a radical reductive coupling pathway. acs.org
| Catalyst System | Substrates | Product | Key Features |
| Ni(0)/Zn powder | Trifluoromethyl-substituted alkenes, Alkyl halides | Functionalized gem-difluoroalkenes | Base-free, mild conditions, broad functional group tolerance. acs.org |
| Ni catalyst | Trifluoromethyl alkenes, Epoxides | gem-Difluoroalkene-containing alcohols | C(sp3)–C(sp3) bond formation. rsc.org |
| Electrochemical Ni-catalysis | Trifluoromethyl alkenes, Redox-active esters/Alkyl halides | Functionalized gem-difluoroalkenes | Avoids stoichiometric reductants. sioc-journal.cn |
| Ni catalyst/(Bpin)2/K3PO4 | gem-Difluoroalkenes, Alkyl halides | (Z)-Monofluoroalkenes | Excellent Z-selectivity, high chemoselectivity. nih.gov |
Palladium-catalyzed reactions represent a cornerstone in the functionalization of gem-difluoroalkenes, primarily through the selective activation of a carbon-fluorine (C-F) bond. nih.govacs.org This approach allows for the synthesis of monofluoroalkenes, which are valuable motifs in medicinal chemistry. acs.org
A significant development is the stereodivergent functionalization of gem-difluoroalkenes. nih.govacs.orgnih.gov By carefully selecting the palladium catalyst and reaction conditions, it is possible to obtain either the E or Z isomer of the monofluoroalkene product from the same starting material. nih.govacs.org For instance, Pd(II)-catalyzed cross-coupling of trisubstituted β,β-difluoroacrylates with arylboronic acids yields (Z)-monofluoroalkenes with high diastereoselectivity. nih.govacs.org Conversely, a Pd(0)-catalyzed pathway can lead to the corresponding (E)-monofluoroalkene products. nih.govacs.org
The mechanism of these transformations often involves an oxidative addition of the C-F bond to the palladium center, followed by transmetalation and reductive elimination. acs.org The stereochemical outcome can be controlled through "directed" and "non-directed" pathways, where a coordinating group on the substrate can influence the stereoselectivity. acs.org
Palladium catalysis has also been utilized for the synthesis of difluorinated 1,3-dienes from tetrasubstituted gem-difluoroalkenes. nih.gov This reaction is believed to proceed through a stereoselective twofold Pd-catalyzed Miyaura borylation/Suzuki-Miyaura cross-coupling of the C-F bond. nih.gov Additionally, radical functionalization reactions of gem-difluoroalkenes, such as a palladium and copper co-catalyzed chloro-arylation, offer alternative pathways that avoid the typically facile β-F elimination. purdue.edu
| Catalyst System | Substrate(s) | Product Type | Key Features |
| Pd(II) or Pd(0) catalysts | gem-Difluoroalkenes, Arylboronic acids | Stereodivergent (E)- or (Z)-monofluoroalkenes | Excellent diastereoselectivity, stereocontrol through catalyst choice. nih.govacs.org |
| Pd(0) catalyst | Tetrasubstituted gem-difluoroalkenes | Difluorinated 1,3-dienes | Highly diastereoselective. nih.gov |
| Palladium and Copper co-catalysis | gem-Difluorostyrenes | Chloro-arylated products | Radical functionalization pathway. purdue.edu |
Enantioselective and Stereoselective Synthesis of Fluorinated Alkenols
The development of asymmetric methods to synthesize chiral fluoroalkenes is crucial, as the stereochemistry of fluorine-containing molecules can significantly impact their biological activity. nih.govresearchgate.net Various strategies have been developed, including transition-metal catalysis and organocatalysis. researchgate.net
One approach involves the asymmetric hydrogenation of fluoroalkenes. diva-portal.org Iridium-N,P and Rhodium-diphosphine complexes have been successfully employed as catalysts for the highly enantioselective hydrogenation of fluoroalkenes, including those with an adjacent carbonyl group, to produce chiral fluorinated compounds. diva-portal.org A key challenge in these reactions is the suppression of defluorination, which has been achieved with only minor or negligible side reactions. diva-portal.org
Another powerful strategy is the use of chiral phosphoric acids as Brønsted acid catalysts. dicp.ac.cn This has been applied to the enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines containing quaternary stereocenters. The reaction proceeds through a condensation/amine addition cascade from 2-(1H-indolyl)anilines and fluorinated ketones, affording the products in excellent yields and high enantiomeric excess (up to 97% ee). dicp.ac.cn
Nickel-catalyzed asymmetric cross-coupling reactions have also been developed for the synthesis of enantioenriched tertiary alkyl fluorides from racemic α-halo-α-fluoroketones. acs.org This stereoconvergent Negishi reaction represents a significant advance in the catalytic asymmetric synthesis of organofluorine compounds. acs.org Furthermore, the enantioselective synthesis of 6,6-disubstituted pentafulvenes bearing chiral pendant hydroxy groups has been achieved using proline-based organocatalysts. nih.gov
| Catalytic System | Substrates | Product Type | Key Features |
| Ir-N,P or Rh-diphosphine complexes | Fluoroalkenes | Chiral fluorinated alkanes | High enantioselectivity, minimal defluorination. diva-portal.org |
| Chiral Phosphoric Acid | 2-(1H-indolyl)anilines, Fluorinated ketones | Fluorinated 5,6-dihydroindolo[1,2-c]quinazolines | Excellent yields and enantioselectivity (up to 97% ee). dicp.ac.cn |
| Nickel/bis(oxazoline) catalyst | Racemic α-halo-α-fluoroketones, Organozinc reagents | Enantioenriched tertiary alkyl fluorides | Stereoconvergent Negishi cross-coupling. acs.org |
| Proline-based organocatalysts | Cyclopentadiene, 1,2-Formylacetophenone | 6,6-Disubstituted pentafulvenes with chiral hydroxy groups | Cascade reaction, exceptional enantio-enrichment upon crystallization. nih.gov |
Enzymatic and Biocatalytic Pathways for Fluorinated Alkenol Synthesis
Enzymatic and biocatalytic methods offer a promising green alternative for the synthesis of fluorinated compounds, including fluorinated alkenols, often providing high selectivity under mild conditions. the-innovation.orgnih.gov These approaches leverage the specific chiral environment of enzyme active sites to control stereochemistry. the-innovation.org
While the direct enzymatic synthesis of this compound is not explicitly detailed in the provided context, general principles of biocatalytic fluorination and alcohol synthesis are well-established. Enzymes such as lipases are widely used for the kinetic resolution of racemic alcohols and their derivatives, which can be a key step in obtaining enantiomerically pure fluorinated alcohols. mdpi.com For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used for the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides to produce fluorinated β-amino acids with excellent enantiomeric excess. mdpi.com Similarly, Amano lipase PS has been used to purify chiral alcohols through enantioselective acetylation. nih.gov
Flavin mononucleotide (FMN)-dependent reductases, also known as ene-reductases, have been engineered to catalyze the asymmetric incorporation of fluorine. the-innovation.org Through photoinduced electron transfer, these enzymes can generate a carbon radical bearing a fluorine atom, which is then captured by an olefin. the-innovation.org This method allows for the control of remote stereocenters, producing a diverse range of fluorinated compounds. the-innovation.orgthe-innovation.org For example, the construction of γ-stereocenters has been achieved with enantioselectivities between 92% and 99% ee. the-innovation.org
Other enzyme classes, such as cytochrome P450 monooxygenases, are known for their ability to perform robust and highly selective hydroxylations, which could be applied to fluorinated substrates to produce fluorinated alcohols. nih.gov The direct formation of a C-F bond is catalyzed by fluorinases, representing the most direct enzymatic fluorination method. nih.govnih.gov
| Enzyme Class | Reaction Type | Substrate Type | Product Type | Key Features |
| Lipases (e.g., Lipase PSIM) | Enantioselective hydrolysis/acetylation | Racemic fluorinated esters/alcohols | Enantiopure fluorinated acids/alcohols | High enantiomeric excess (≥99%). mdpi.com |
| FMN-dependent reductases (Ene-reductases) | Asymmetric hydrofluorination | Olefins, Fluorine reagents | Chiral fluorinated compounds | Control of remote stereocenters, high enantioselectivity (up to 99% ee). the-innovation.org |
| Cytochrome P450 monooxygenases | Regio- and stereoselective hydroxylation | Alkanes, Alkenes | Chiral alcohols | High selectivity for specific hydroxylation products. nih.gov |
| Fluorinases | C-F bond formation | S-adenosyl-L-methionine, Fluoride ion | Fluorinated natural products | Direct and effective method for fluorination. nih.govnih.gov |
Atom-Economical and Sustainable Synthetic Routes for this compound
The principles of atom economy and sustainability guide modern organic synthesis toward methods that maximize the incorporation of starting materials into the final product, minimize waste, and utilize environmentally benign conditions. jocpr.com Several such strategies are applicable to the synthesis of this compound and related difluoroallylic alcohols.
One of the most direct and atom-economical approaches is the gem-difluoroalkenylation of aldehydes. acs.org This transformation can be achieved using various reagents, often under mild conditions. For instance, difluoromethyl 2-pyridyl sulfone has emerged as an efficient reagent for converting both aldehydes and ketones to their corresponding gem-difluoroalkenes. acs.org A particularly sustainable approach involves the use of chlorodifluoromethane (B1668795) (ClCF₂H) gas in a continuous flow system. This method allows for the safe handling of the gaseous reagent and can be directed toward either deuteriodifluoromethylation or gem-difluoroalkenylation of aldehydes by controlling the reaction conditions. researchgate.net To synthesize a molecule like this compound, a protected ω-hydroxy aldehyde, such as 5-(tert-butyldimethylsilyloxy)pentanal, would serve as a suitable precursor, followed by deprotection of the alcohol.
Table 1: Examples of Aldehyde gem-Difluoroalkenylation This table is representative of the general reaction and not specific to the synthesis of this compound.
| Aldehyde Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | ClCF₂H, PPh₃, t-BuOK, THF (Flow) | (2,2-Difluorovinyl)benzene | 89% | researchgate.net |
| 4-Methoxybenzaldehyde | Difluoromethyl 2-pyridyl sulfone, LiHMDS, THF | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 90% | acs.org |
| Cyclohexanecarbaldehyde | ClCF₂H, PPh₃, t-BuOK, THF (Flow) | (2,2-Difluorovinyl)cyclohexane | 78% | researchgate.net |
| Octanal | Difluoromethyl 2-pyridyl sulfone, LiHMDS, THF | 1,1-Difluoro-1-nonene | 82% | acs.org |
Another powerful and sustainable strategy is the defluorinative functionalization of readily accessible α-trifluoromethyl alkenes. researchgate.net These reactions often proceed via radical pathways under mild conditions, catalyzed by photoredox catalysts or mediated by simple metals like zinc. A Zn-mediated decarboxylative/defluorinative cross-coupling provides an efficient route to gem-difluoroalkenes. acs.org In this method, N-hydroxyphthalimide (NHPI) esters, derived from carboxylic acids, serve as radical precursors that couple with α-trifluoromethyl alkenes, displacing a fluoride ion to form the desired product. This approach is noted for its mild conditions and tolerance of a wide range of functional groups. acs.org Similarly, photoredox catalysis can achieve the same transformation, using light to initiate the radical process, thereby avoiding harsh reagents and high temperatures. chemistryviews.org These methods are highly convergent and can be applied to complex structures. acs.orgchemistryviews.org
Table 2: Defluorinative Alkylation of α-Trifluoromethyl Alkenes This table illustrates the general methodology for forming gem-difluoroalkenes.
| α-Trifluoromethyl Alkene | Radical Precursor (Coupling Partner) | Conditions | Yield | Reference |
|---|---|---|---|---|
| (3,3,3-Trifluoroprop-1-en-2-yl)benzene | NHPI ester of Cyclohexanecarboxylic acid | Zn powder, NiCl₂·6H₂O, 4CzIPN, Blue LED, DMA | 81% | acs.org |
| (3,3,3-Trifluoroprop-1-en-2-yl)benzene | NHPI ester of Pivalic acid | Zn powder, NiCl₂·6H₂O, 4CzIPN, Blue LED, DMA | 95% | acs.org |
| Ethyl 2-(trifluoromethyl)acrylate | Potassium (4-methoxyphenyl)trifluoroborate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Blue LED, K₂HPO₄, MeCN/H₂O | 95% | chemistryviews.org |
| (3,3,3-Trifluoroprop-1-en-2-yl)benzene | Potassium cyclopropyltrifluoroborate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Blue LED, K₂HPO₄, MeCN/H₂O | 90% | chemistryviews.org |
Total Synthesis Strategies Incorporating this compound Motifs
The gem-difluoroalkene unit is a key building block in medicinal chemistry and materials science. While total syntheses explicitly detailing the use of this compound are not widely reported, numerous strategies demonstrate the successful incorporation of the gem-difluoroallylic alcohol motif into complex molecular architectures. These examples underscore the synthetic utility of such building blocks.
A significant application is the late-stage functionalization of complex, biologically active molecules. For example, the previously mentioned Zn-mediated decarboxylative/defluorinative coupling has been successfully applied to append a gem-difluoroethylene moiety onto derivatives of dehydroabietic acid and glycosyl groups. acs.org This demonstrates the reaction's robustness and its potential for modifying natural products to create novel analogs with potentially improved properties. This strategy allows for the direct installation of the difluoroalkene group onto a pre-existing complex scaffold, which is a highly desirable feature in drug discovery programs.
Another powerful strategy involves using simple, acyclic gem-difluorinated building blocks to construct complex cyclic systems. A notable example is the synthesis of various gem-difluorinated cyclic alkenols through ring-closing metathesis (RCM). researchgate.net In this work, gem-difluorohomoallylic alcohols, which are structurally analogous to this compound, were prepared and then subjected to RCM. Because these precursors contain two different olefinic moieties, selective cyclization can be achieved to form five-, six-, and seven-membered rings containing the gem-difluoroalkene group. This approach highlights how a simple, linear building block containing the C=CF₂ unit and a terminal alkene can be a versatile precursor for a range of complex cyclic structures. researchgate.net
Table 3: Application of the gem-Difluoroalkene Motif in Complex Synthesis
| Synthetic Strategy | Precursor Type | Complex Product Synthesized | Significance | Reference |
|---|---|---|---|---|
| Zn-Mediated Defluorinative Coupling | Dehydroabietic acid-derived NHPI ester | Dehydroabietic acid derivative with gem-difluoroalkene | Demonstrates late-stage functionalization of a natural product. | acs.org |
| Zn-Mediated Defluorinative Coupling | Glycosyl-derived NHPI ester | Glycoside with gem-difluoroalkene moiety | Shows applicability to carbohydrate chemistry. | acs.org |
| Ring-Closing Metathesis (RCM) | gem-Difluorohomoallylic alcohol | gem-Difluorinated five-membered cyclic alkenol | Builds cyclic systems from simple acyclic precursors. | researchgate.net |
| Ring-Closing Metathesis (RCM) | gem-Difluorohomoallylic alcohol | gem-Difluorinated six-membered cyclic alkenol | Demonstrates versatility in ring size construction. | researchgate.net |
Mechanistic Investigations of Reactions Involving 6,6 Difluoro 5 Hexen 1 Ol
Reaction Pathways and Transition State Analysis
The functionalization of gem-difluoroalkenes like 6,6-difluoro-5-hexen-1-ol often proceeds through complex radical-mediated pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Radical Mechanism Elucidation in Difluoroalkene Formation
The formation and subsequent reactions of gem-difluoroalkenes frequently involve radical intermediates. For instance, cobalt-catalyzed dioxygenation of gem-difluoroalkenes proceeds via a radical chain process. nih.gov This is initiated by the Co(II) complex, which reacts with molecular oxygen and a phenol (B47542) to generate a phenoxy radical. nih.gov This radical then adds to the difluorinated carbon of the alkene, forming a stabilized benzylic radical. nih.gov This pathway is distinct from many transition-metal-catalyzed reactions that typically lead to defluorination. nih.gov
In another example, the synthesis of gem-difluoroalkenes from α-trifluoromethyl alkenes can be achieved through a photoredox-catalyzed defluoroaryloxymethylation. researchgate.net Mechanistic studies suggest this reaction proceeds through the single-electron oxidation of an α-silyl ether, which generates an α-aryloxymethyl radical. researchgate.net This radical then participates in the formation of the gem-difluoroalkene structure. The involvement of radical processes in these transformations is often confirmed by experiments showing that the reaction is inhibited by radical scavengers. researchgate.netmdpi.com
Role of Halogen Atom Transfer (XAT) and Hydrogen Atom Transfer (HAT)
Halogen Atom Transfer (XAT) and Hydrogen Atom Transfer (HAT) are fundamental processes in the radical-mediated reactions of fluorinated alkenes. XAT processes can be leveraged to generate carbon-centered radicals from organohalides. nih.gov For example, a catalytic ketyl-olefin coupling reaction has been developed using an XAT mechanism, providing access to gem-difluorohomoallylic alcohols. nih.gov This process involves the transfer of a halogen atom to generate a ketyl-radical surrogate. nih.gov Computational studies have shown that the XAT step can be thermodynamically favorable. nih.gov
Similarly, HAT processes are critical in many transformations. In the defluorinative alkylation of gem-difluoroalkenes with alcohols, a proposed mechanism involves a HAT reaction where a quinuclidinyl N-radical cation reacts with an alkoxide zinc intermediate to produce an alkyl radical. chemistryviews.org This alkyl radical then couples with an alkenyl radical formed from the gem-difluoroalkene. chemistryviews.org The efficiency and selectivity of these HAT reactions are influenced by factors such as bond dissociation energies and solvent effects. nih.gov In some cases, metal-hydride hydrogen atom transfer (MHAT) reactions, often catalyzed by first-row transition metals, are employed to functionalize olefins. rsc.org The reversal of regioselectivity in the iron-promoted hydrogenation of gem-difluoroalkenes has been attributed to the kinetic effect of an irreversible HAT process, leading to the formation of a less stable α-difluoroalkyl radical. nih.gov
Single Electron Transfer (SET) Processes
Single Electron Transfer (SET) is another key mechanistic pathway in the chemistry of fluorinated alkenes. SET processes can be induced by photoredox catalysts or electrochemical methods. rsc.orgrsc.org For example, the photolysis of alkylzirconocenes can induce a SET pathway to achieve the difluoroalkylation of alkenes. rsc.org In the context of photocatalysis, ruthenium or iridium complexes are often used to initiate reactions through either SET or energy transfer mechanisms. acs.org
The trifluoromethoxylation of fluorinated alkenes can be complicated by undesired oxidative pathways, including SET processes, due to the high reactivity and electrophilicity of the trifluoromethoxy radical. rsc.org Mechanistic studies have also pointed to SET pathways in the photoinduced reaction of pentafluoroiodobenzene with alkenes. mdpi.com The involvement of SET is often supported by the suppression of the reaction in the presence of SET scavengers. mdpi.com
Understanding Selectivity in Fluorine Incorporation and Transformations
The selective functionalization of gem-difluoroalkenes is a significant challenge due to the multiple reactive sites and the potential for various reaction pathways. Achieving high regioselectivity and stereoselectivity is paramount for the synthesis of well-defined organofluorine compounds.
Regioselectivity and Stereoselectivity in gem-Difluoroalkene Reactions
The inherent polarity of the gem-difluoroalkene double bond, with its electrophilic difluorinated carbon, typically dictates the regioselectivity of nucleophilic and radical additions. nih.gov Nucleophilic radicals and anionic nucleophiles preferentially attack the difluorinated carbon. nih.gov However, reversing this intrinsic regioselectivity is a significant challenge. nih.gov An iron-catalyzed hydrogenation has been shown to achieve this reversal through a kinetically controlled, irreversible hydrogen atom transfer (HAT) process that forms the less stable α-difluoroalkyl radical. nih.gov
Stereoselectivity is also a critical aspect of gem-difluoroalkene reactions. For instance, copper-catalyzed defluoroborylation of aliphatic gem-difluoroalkenes yields (Z)-monofluoro-substituted borylalkenes with high stereoselectivity. oup.comnih.gov Similarly, palladium-catalyzed Hiyama cross-coupling reactions of tetrasubstituted gem-difluoroalkenes can produce monofluoroalkenes with excellent diastereoselectivity. organic-chemistry.org The stereochemical outcome is often rationalized by steric factors in the transition state. For example, in copper-catalyzed defluoroborylation, the observed Z-selectivity is explained by the minimization of steric clash between the substituent on the alkene and the bulky boryl group in the key intermediate. nih.gov
Table 1: Examples of Selective Reactions of gem-Difluoroalkenes
| Reaction | Catalyst/Reagent | Selectivity | Product Type | Reference |
| Defluoroborylation | CuI/Xantphos, (Bpin)2, KOtBu | High (Z)-stereoselectivity | α-Boryl-α-fluoroalkenes | nih.gov |
| Hiyama Cross-Coupling | Pd(dba)2/dppe, TBAF | Excellent diastereoselectivity | Monofluoroalkenes | organic-chemistry.org |
| Hydrogenation | Fe-catalyst | Reversed regioselectivity | Difluoromethylated products | nih.gov |
| Defluorinative Alkylation | Pd-catalyst, Cyclopropanols | Excellent stereoselectivity | γ-Fluorinated γ,δ-unsaturated ketones | acs.org |
| Hydrodefluorination | Zn2+/Hydride | High stereoselectivity | (E)-monofluoroolefins | rsc.org |
Factors Influencing Nucleophilic Attack on Difluoroalkenes
The electrophilic nature of the difluorinated carbon atom in gem-difluoroalkenes makes it susceptible to nucleophilic attack. nih.gov The two electron-withdrawing fluorine atoms render this position electron-deficient. nih.gov This intrinsic property governs the high regioselectivity observed in reactions with a wide range of nucleophiles.
Several factors can influence the outcome of nucleophilic attack:
Nature of the Nucleophile: Strong, soft nucleophiles readily add to the difluorinated carbon.
Catalyst System: Transition metal catalysts can mediate nucleophilic addition, and the choice of metal and ligands can significantly impact selectivity. nih.govorganic-chemistry.org For example, in palladium-catalyzed reactions, the ligands can influence the steric environment around the metal center, thereby controlling the stereochemical outcome. organic-chemistry.org
Reaction Conditions: Temperature, solvent, and additives can all play a role. For instance, in some palladium-catalyzed cross-coupling reactions, the use of additives like TBAF is crucial for achieving high yields and selectivity with certain substrates. organic-chemistry.org
Substrate Structure: The substituents on the gem-difluoroalkene can exert steric and electronic effects that influence the approach of the nucleophile. nih.gov
In some cases, the initial nucleophilic attack is followed by further transformations. For example, a strategy to avoid β-fluoride elimination involves using the fluoride (B91410) ion itself as a nucleophile. nih.gov The addition of F- generates a trifluoromethyl anion, and the subsequent elimination of a fluoride ion simply regenerates the starting material, preventing substrate loss while allowing for other catalytic processes to occur. nih.gov
Catalytic Cycle Analysis for Transition Metal-Mediated Processes
Transition metal catalysis provides powerful methods for organic synthesis, and the transformation of functionalized alkenes like this compound is of significant interest. scribd.com A catalytic cycle for a transition metal-mediated reaction, such as a hypothetical intramolecular cyclization or cross-coupling, typically involves a sequence of elementary steps: oxidative addition, migratory insertion, and reductive elimination. chemie-brunschwig.ch
In a hypothetical palladium-catalyzed intramolecular cyclization of this compound, the catalytic cycle would commence with the coordination of the alkene moiety to a low-valent metal center, for example, Pd(0). This is followed by an oxidative addition step if a halide or triflate is present elsewhere in the molecule or as a co-reactant. Subsequently, the tethered alcohol could act as a nucleophile, attacking the coordinated and activated alkene.
Alternatively, in a process like hydroformylation, the cycle would involve the coordination of the olefin to a metal-hydride complex. This is followed by migratory insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate. Subsequent coordination of carbon monoxide and another migratory insertion would yield a metal-acyl species, which upon hydrogenolysis, releases the aldehyde product and regenerates the active catalyst. The presence of the difluoroalkenyl group would significantly influence the electronic properties of the alkene, affecting coordination strength and the regioselectivity of the insertion steps.
A generalized catalytic cycle for a transition metal-mediated reaction involving an alkene is outlined below.
Table 1: Generalized Steps in a Transition Metal-Mediated Reaction
| Step | Description | Role of this compound |
|---|---|---|
| 1. Catalyst Activation & Substrate Coordination | The active catalyst, often a low-valent transition metal complex, binds to the π-system of the alkene. | The C=C double bond of the hexenol coordinates to the metal center. The electron-withdrawing fluorine atoms may weaken this coordination compared to non-fluorinated analogues. |
| 2. Migratory Insertion / Nucleophilic Attack | The coordinated alkene undergoes insertion into a metal-ligand bond (e.g., M-H, M-R) or is attacked by an external/internal nucleophile. | The alcohol's hydroxyl group could act as an intramolecular nucleophile, or the double bond could insert into a metal-hydride bond in a hydroformylation-type reaction. |
| 3. Isomerization / Rearrangement (Optional) | The resulting organometallic intermediate may undergo rearrangement, such as β-hydride elimination and re-insertion, to form a more stable species. | The alkyl-metal intermediate could potentially undergo rearrangements, although this is often pathway-dependent. |
| 4. Reductive Elimination / Product Release | Two ligands on the metal center couple and are eliminated from the coordination sphere, forming the final product and regenerating the active catalyst. | Reductive elimination would form the C-C or C-O bond of the cyclized product, releasing it from the metal and allowing the catalyst to re-enter the cycle. |
**3.4. Computational Chemistry in Mechanistic Studies of this compound Transformations
Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms, predicting outcomes, and understanding the factors that control selectivity, without the need for direct experimental synthesis. researchgate.net
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate reaction profiles, including the geometries of reactants, transition states, and products, along with their corresponding energies. acs.orgresearchgate.net For a transformation of this compound, such as a gold-catalyzed intramolecular hydroalkoxylation, DFT calculations could be employed to map the potential energy surface.
A study on the related compound (Z)-4-hexen-1-ol using DFT provided insights into the energy profiles for 5-exo versus 6-endo cyclization pathways. researchgate.net A similar theoretical investigation on this compound would involve calculating the Gibbs free energy (ΔG) for each step in the proposed catalytic cycle. This would include the initial coordination of the alkene to the metal catalyst, the transition state for the nucleophilic attack of the hydroxyl group, and the final product. The calculated activation barriers can predict the feasibility of the reaction and the likely product. For instance, comparing the energy barriers for the formation of a five-membered ring (5-exo-trig) versus a six-membered ring (6-endo-trig) would predict the cyclization selectivity. The gem-difluoro group is expected to have a strong electronic influence on the transition state energies.
Table 2: Hypothetical DFT-Calculated Energy Barriers for a Catalyzed Cyclization
| Reaction Pathway | Transition State (TS) | Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| 5-exo-trig Cyclization | TS for formation of a substituted tetrahydrofuran (B95107) ring | 18.5 | Likely minor product |
| 6-endo-trig Cyclization | TS for formation of a substituted tetrahydropyran (B127337) ring | 15.2 | Predicted major product |
| Direct Hydration | TS for uncatalyzed water addition | >45.0 | Thermodynamically disfavored |
Note: The energy values are hypothetical and for illustrative purposes to demonstrate the application of DFT.
The Artificial Force Induced Reaction (AFIR) method is an automated computational technique for exploring potential reaction pathways between two or more molecular fragments without preconceived notions of the reaction coordinate. nih.govresearchgate.net It functions by applying an "artificial force" to push defined fragments of a molecule together, thereby inducing chemical transformations and systematically locating transition states on the potential energy surface. u-tokyo.ac.jpnih.gov
In the context of this compound, the AFIR method could be used to discover novel, previously unconsidered reactions. researchgate.net For example, a study could be designed to explore the reaction space between this compound and a reagent like a borane (B79455) (e.g., BH₃) or a transition metal complex. The AFIR algorithm would systematically explore different orientations and interaction sites between the reactant pair. This could uncover pathways for hydroboration, C-H activation, or unexpected rearrangements driven by the catalyst.
The AFIR method operates in different modes, including a multicomponent mode for bimolecular reactions. nih.gov The setup for such a calculation would define the two reactants as separate fragments and allow the algorithm to explore the energy landscape as they are brought together.
Table 3: Illustrative Setup for an AFIR Calculation
| Parameter | Description | Hypothetical Value/Setting |
|---|---|---|
| Reactant 1 (Fragment A) | The primary substrate being investigated. | This compound |
| Reactant 2 (Fragment B) | The co-reactant or catalyst. | A palladium(0) complex, e.g., Pd(PPh₃)₂ |
| Collision Energy Parameter (γ) | Controls the magnitude of the artificial force applied to induce the reaction. u-tokyo.ac.jp | Varied from 0 to 100 kJ/mol to explore different energy regimes. |
| Calculation Level | The quantum chemical method used to calculate energies and forces. | DFT (e.g., B3LYP/6-31G(d)) |
| Potential Outcomes | Reaction pathways identified by the algorithm. | Oxidative addition at the C-F bond, C-H activation at the alcohol, or alkene coordination and subsequent cyclization. |
By using these advanced computational methods, researchers can gain deep mechanistic insights into the reactivity of this compound, guiding future experimental work in the synthesis of novel fluorinated compounds.
Reactivity and Chemical Transformations of 6,6 Difluoro 5 Hexen 1 Ol
Reactions of the gem-Difluoroalkene Moiety
The 1,1-difluoroalkene unit is a versatile functional group that engages in a variety of transformations, including nucleophilic additions, cross-coupling reactions, and cycloadditions. These reactions provide pathways to introduce new functional groups and construct more complex molecular architectures.
Nucleophilic Additions to the Difluoroalkene
The intrinsic polarity of the gem-difluoroalkene group, with the difluorinated carbon being electron-deficient, makes it a prime target for nucleophilic attack. This reactivity enables various hydrofunctionalization and defluorinative transformations.
Hydrofunctionalization Strategies (e.g., Hydroacetoxylation, Hydromethoxylation)
Hydrofunctionalization of gem-difluoroalkenes involves the addition of an H-X molecule across the double bond. While direct hydroacetoxylation and hydromethoxylation examples for 6,6-difluoro-5-hexen-1-ol are not extensively documented, related photocatalytic hydroalkoxylation reactions have been developed for other gem-difluoroalkenes. These reactions enable the coupling of aliphatic alcohols with the difluoroalkene moiety. For instance, a photocatalytic method using a diselenide co-catalyst facilitates the addition of various primary and secondary alcohols to terminal gem-difluoroalkenes, forming α,α-difluorinated ethers. This strategy represents a net hydrofunctionalization process and expands the toolkit for creating these valuable substructures.
Similarly, radical hydroboration and hydrosilylation of gem-difluoroalkenes have been achieved using radical initiators, providing efficient routes to α-difluorinated alkylborons and alkylsilanes. These transformations exhibit good functional group tolerance and are scalable.
Table 1: Examples of Hydrofunctionalization Reactions on Analogous gem-Difluoroalkenes
| Reaction Type | Reagents & Conditions | Product Type | Key Features |
|---|---|---|---|
| Photocatalytic Hydroalkoxylation | Alcohol, Photocatalyst, Diselenide Additive, Light | α,α-Difluorinated Ether | Couples aliphatic alcohols with gem-difluoroalkenes. |
| Radical Hydroboration | H-Bpin, Radical Initiator (AIBN) | α-Difluorinated Alkylboron | Good functional group tolerance, high atom economy. |
| Radical Hydrosilylation | Silane, Radical Initiator (AIBN) | α-Difluorinated Alkylsilane | Efficient assembly of CF2-containing molecules. |
Defluorinative Transformations (e.g., Amidation, Carbonylation)
Defluorinative transformations involve the substitution of a fluorine atom with another functional group. These reactions are powerful methods for modifying the gem-difluoroalkene moiety.
Amidation: A direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes has been developed using N,N-dimethylformamide (DMF) or various primary and secondary amines. This method, assisted by potassium tert-butoxide (KOtBu) and water, provides an efficient synthesis of arylacetamides from aryl-substituted gem-difluoroalkenes.
Carbonylation: The incorporation of a carboxyl group can be achieved through defluorinative carboxylation. Copper-catalyzed methods using CO2 efficiently convert an alkenyl C–F bond into a carboxyl group with retention of stereochemistry. Additionally, a direct electrochemical approach using a platinum cathode and a nickel anode in an undivided cell offers a facile and economical route to synthesize α-fluoroacrylic acids from gem-difluoroalkenes and CO2.
Cross-Coupling Reactions at the Difluoroalkene Position
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. The gem-difluoroalkene moiety can participate in these reactions, typically involving the activation and substitution of a C-F bond to yield monofluoroalkene products.
Mizoroki–Heck Reaction: A highly diastereoselective Pd(0)-catalyzed Mizoroki–Heck reaction of gem-difluoroalkenes has been reported. This transformation couples two different alkenes through a formal C–F and C–H bond cross-coupling, producing monofluorinated 1,3-diene products with controlled geometry. The mechanism involves a key β-fluoride elimination step.
Suzuki–Miyaura Coupling: The Suzuki–Miyaura cross-coupling of gem-difluoroalkenes with boronic acids provides a powerful method for synthesizing multisubstituted monofluoroalkenes with high stereocontrol. These reactions often proceed via C–F bond activation to generate a vinylpalladium(II) fluoride (B91410) intermediate, which then undergoes transmetalation with the boronic acid. Nickel-catalyzed variants have also been developed, expanding the scope of these transformations.
Table 2: Overview of Cross-Coupling Reactions on Analogous gem-Difluoroalkenes
| Reaction Name | Catalyst System | Coupling Partner | Product Type |
|---|---|---|---|
| Mizoroki-Heck Reaction | Pd(0) | Alkene | Monofluorinated 1,3-diene |
| Suzuki-Miyaura Coupling | Pd(0) or Ni | Boronic Acid | Monofluoroalkene |
Cycloaddition and Rearrangement Reactions
gem-Difluoroalkenes can act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. The electron-withdrawing fluorine atoms can activate the dienophile for reaction with a conjugated diene. This provides a route to difluorinated cyclic products while avoiding intermediates that could lead to β-fluoride elimination. The synthesis of 3,3-difluoropyrrolidines from styrenyl gem-difluoroalkenes via cycloaddition exemplifies this approach.
Rearrangement reactions, such as a Doyle-Kirmse-type rearrangement, can occur when gem-difluoroalkenes react with diazoesters under blue light irradiation, leading to densely functionalized products.
Transformations Involving the Primary Alcohol Functionality
The primary alcohol group in this compound is spatially separated from the gem-difluoroalkene moiety, allowing it to undergo standard alcohol transformations without significant electronic interference from the fluorine atoms. Common reactions include oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification to form derivatives.
Oxidation: The primary alcohol can be oxidized to 6,6-difluoro-5-hexenal using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4), would likely lead to the formation of 6,6-difluoro-5-hexenoic acid.
Esterification: Esterification can be readily achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., p-toluenesulfonic acid), is a common method. Alternatively, reaction with more reactive acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) provides a high-yielding route to the corresponding esters.
Oxidation and Reduction Chemistry of the Hydroxyl Group
The primary hydroxyl group of this compound is amenable to standard oxidation and reduction reactions, characteristic of primary alcohols.
Oxidation: The hydroxyl group can be oxidized to an aldehyde, 6,6-difluoro-5-hexenal, or further to a carboxylic acid, 6,6-difluoro-5-hexenoic acid. The choice of oxidizing agent and reaction conditions dictates the final product. Milder, selective oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.
| Reactant | Reagent(s) | Product(s) | Notes |
| This compound | Mild Oxidizing Agent (e.g., PCC, DMP) | 6,6-Difluoro-5-hexenal | Selective oxidation to the aldehyde. |
| This compound | Strong Oxidizing Agent (e.g., KMnO4, CrO3) | 6,6-Difluoro-5-hexenoic acid | Further oxidation to the carboxylic acid. |
Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context typically refers to the conversion of the alcohol to the corresponding alkane, which would involve the removal of the hydroxyl group. This transformation is generally a multi-step process, for example, via conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.
Derivatization of the Alcohol for Further Synthetic Utility
The hydroxyl group of this compound serves as a key handle for derivatization, enabling the introduction of various functional groups and facilitating further synthetic manipulations. Common derivatizations include esterification and etherification.
Esterification: The alcohol can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This derivatization is often used to protect the hydroxyl group or to introduce specific functionalities. For instance, the formation of 6,6-difluoro-5-hexenyl acetate (B1210297) can be achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride.
Etherification: Synthesis of ethers from this compound can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups.
Intermolecular and Intramolecular Functionalization of the Hydroxyl Group
The nucleophilic nature of the hydroxyl group allows for its participation in both intermolecular and intramolecular functionalization reactions. Intermolecularly, the alcohol can act as a nucleophile in addition reactions to electrophilic species.
Intramolecularly, the hydroxyl group can participate in cyclization reactions, particularly if the carbon chain is appropriately functionalized. For example, intramolecular etherification can lead to the formation of cyclic ethers, such as substituted tetrahydrofurans or tetrahydropyrans, if an electrophilic center is generated elsewhere in the molecule.
Tandem and Cascade Reactions Utilizing Both Functional Groups
The presence of both a nucleophilic hydroxyl group and an electrophilic gem-difluoroalkene offers the potential for tandem and cascade reactions, where sequential transformations occur in a single synthetic operation.
Chemo- and Regioselective Reactions of this compound
The distinct reactivity of the hydroxyl and gem-difluoroalkene moieties allows for chemo- and regioselective reactions. Under appropriate conditions, one functional group can be reacted selectively in the presence of the other. For instance, the hydroxyl group can be acylated under basic conditions without affecting the difluoroalkene. Conversely, reactions targeting the alkene, such as certain addition reactions, can be performed while leaving the hydroxyl group intact, often through the use of appropriate protecting groups if necessary.
The regioselectivity of additions to the gem-difluoroalkene is influenced by the strong electron-withdrawing effect of the two fluorine atoms, making the terminal carbon susceptible to nucleophilic attack.
Cyclization Reactions Driven by Alkenyl and Hydroxyl Reactivity
The proximate positioning of the hydroxyl group and the difluoroalkene in this compound makes it a prime candidate for intramolecular cyclization reactions. These reactions can be triggered by the reactivity of either or both functional groups.
One potential cyclization pathway is intramolecular haloetherification. In the presence of an electrophilic halogen source (e.g., N-iodosuccinimide), the alkene can be activated towards nucleophilic attack by the internal hydroxyl group. This would lead to the formation of a halogenated cyclic ether. The regioselectivity of this cyclization would determine the size of the resulting ring, with the formation of five- or six-membered rings being plausible.
| Reactant | Reagent(s) | Potential Product(s) | Reaction Type |
| This compound | Electrophilic Halogen Source (e.g., NIS, NBS) | Halogenated cyclic ether (e.g., substituted tetrahydrofuran (B95107) or tetrahydropyran) | Intramolecular Haloetherification |
Further research into the tandem and cascade reactions of this compound could unveil novel synthetic routes to complex fluorinated molecules.
Advanced Applications and Functionalization Strategies of 6,6 Difluoro 5 Hexen 1 Ol
6,6-Difluoro-5-hexen-1-ol as a Versatile Building Block in Organic Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic difluoroalkene moiety, makes it a highly adaptable component in organic synthesis. The alcohol allows for standard transformations such as etherification, esterification, or conversion to a leaving group, enabling its attachment to various scaffolds. Concurrently, the gem-difluoroalkene group can participate in a range of addition and cross-coupling reactions, often serving as a stable bioisostere for a carbonyl or ketone group. frontiersin.orgresearchgate.net
Construction of Complex Fluorinated Molecules
The gem-difluoroalkene unit is a key structural motif for building intricate fluorinated molecules. It can undergo various transformations, including transition-metal-catalyzed reactions, that allow for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov This reactivity is critical for assembling complex structures that are otherwise difficult to access.
One significant application of similar fluorinated building blocks is in the synthesis of macrocycles. For instance, research into pheromone mimetics for the Emerald Ash Borer has led to the synthesis of various fluorinated 12-dodecanolides. st-andrews.ac.ukresearchgate.netdntb.gov.ua In these syntheses, difluorinated long-chain alcohols are key intermediates that are ultimately cyclized to form the macrocyclic lactone. The inclusion of the difluoromethylene (CF₂) group imposes conformational constraints on the macrocycle, which can be a deliberate strategy to mimic the defined geometry of natural double bonds. st-andrews.ac.ukresearchgate.net The synthesis of 6,6-difluoro-12-dodecanolide, for example, demonstrates how a precursor conceptually related to this compound can be elaborated and cyclized to create a complex, bioactive molecule. st-andrews.ac.ukresearchgate.net
The general utility of gem-difluoroalkenes is highlighted by their use in preparing fluorinated heterocycles and participating in photoredox-catalyzed difunctionalization reactions, further expanding the toolkit for creating novel molecular entities. nih.govmdpi.com
Synthesis of Bioactive Compounds and Analogs
The introduction of fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule. researchgate.netnih.gov The difluoromethyl group (CF₂H), closely related to the gem-difluoroalkene, is recognized as a valuable bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) groups, capable of acting as a hydrogen bond donor. rsc.orgnih.gov Similarly, the gem-difluoroalkene moiety within this compound can function as a stable mimic of a ketone or carbonyl group, a common feature in bioactive compounds. frontiersin.org
While direct synthesis of a named drug using this compound is not prominently documented, the strategy is well-established. For example, fluorinated analogs of natural products like tocopherol (Vitamin E) have been synthesized using building blocks such as ethyl bromodifluoroacetate, showcasing the copper-mediated introduction of a CF₂ group to an aromatic ring, which is then elaborated. researchgate.net A related compound, (Z)-5,6-Difluoro-6-(1-naphthyl)-5-hexen-3-yn-1-ol, has been synthesized, illustrating the construction of complex bioactive analogs containing the difluoroalkene motif. kyoto-u.ac.jp These examples underscore the potential of this compound as a starting material for generating novel analogs of known drugs and natural products.
Table 1: Examples of Bioactive Compound Synthesis Using Related Fluorinated Building Blocks
| Target Compound Class | Key Fluorinated Building Block/Intermediate | Synthetic Strategy | Significance of Fluorine | Reference |
|---|---|---|---|---|
| Fluorinated 12-Dodecanolides | 6,6-difluoro-12-hydroxy-dodecanoic acid | Intramolecular esterification (macrolactonization) | Acts as a conformational lock, mimicking double bond geometry in pheromones. | st-andrews.ac.uk, researchgate.net |
| 4,4-Difluoro-α-tocopherol | Ethyl bromodifluoroacetate | Copper-mediated cross-coupling with an aryl iodide followed by side-chain elaboration and cyclization. | Provides a stable analog of a natural product for biological evaluation. | researchgate.net |
| Fluorinated Nicotine Analogue | (Not specified) | Multi-step synthesis involving the construction of a fluorinated carbocycle. | Creates a conformationally-restricted analog to probe receptor binding. | researchgate.net |
| (Z)-5,6-Difluoro-6-(1-naphthyl)-5-hexen-3-yn-1-ol | (Not specified) | Synthesis involving fluoromethylmetal reagents. | Incorporates a difluoroalkene into a complex, polyfunctional molecule. | kyoto-u.ac.jp |
Late-Stage Functionalization Applications
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often drug-like molecule in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling efficient exploration of structure-activity relationships (SAR). Building blocks like this compound are well-suited for LSF strategies.
Incorporation into Natural Products and Pharmaceutical Intermediates
The hydroxyl group of this compound provides a reactive handle to attach this fluorinated motif onto a natural product or a complex pharmaceutical intermediate. For example, it can be esterified with a carboxylic acid on a steroid core or etherified with an alcohol on a complex alkaloid.
Once attached, the terminal gem-difluoroalkene becomes a point for diversification. Recent advances have shown that gem-difluoroalkenes can undergo selective nickel-catalyzed arylation, providing a method to install new aryl groups. digitellinc.com This type of C–F bond functionalization is a key tool in LSF. Research has demonstrated the viability of functionalizing NSAIDs like ketoprofen (B1673614) and naproxen (B1676952) by first attaching a side chain containing a gem-difluoroalkene and then performing a nickel-catalyzed arylation. digitellinc.com This highlights a clear pathway where this compound could first be linked to a complex molecule, followed by diversification at the alkene terminus.
Design of Novel Small-Molecule Therapeutics
The design of new drugs often involves iterative cycles of synthesis and testing to optimize potency, selectivity, and pharmacokinetic properties. nih.govacs.org LSF using building blocks like this compound can accelerate this process significantly. The incorporation of the gem-difluoroalkene moiety is a recognized strategy for creating novel therapeutics. researchgate.net This group can improve metabolic stability and act as a bioisostere for other functionalities, potentially enhancing binding affinity. researchgate.netrsc.org
For instance, a library of potential drug candidates could be generated by coupling this compound to various molecular scaffolds. Subsequent transition-metal-catalyzed functionalization of the C–F bonds on the alkene would yield a diverse set of analogs for biological screening. nih.gov This approach allows medicinal chemists to systematically probe the effects of substitution at that position, leading to the identification of improved therapeutic agents.
Radiochemical Applications of this compound Derivatives
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on molecules labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). frontiersin.org The development of new methods to incorporate ¹⁸F into complex molecules is a major focus of radiochemistry. researchgate.netnih.gov
The gem-difluoroalkene motif is of significant interest for PET tracer design because it is present in many drug molecules and can act as a bioisostere of a carbonyl group. frontiersin.org While methods for synthesizing ¹⁸F-polyfluorinated compounds were historically limited, recent advances have enabled the synthesis of 1,1-[¹⁸F]difluoroalkenes. One reported method involves the reaction of [¹⁸F]fluoride with fluoroalkenyliodonium salts, which proceeds regioselectively to give the desired [¹⁸F]gem-difluoroalkenes. frontiersin.orgresearchgate.netacs.org
A derivative of this compound could serve as a precursor for such a radiolabeling reaction. For example, the terminal alkene could be converted into a fluoroalkenyliodonium salt. Subsequent reaction with K[¹⁸F]F would install the ¹⁸F label, producing a PET tracer. The resulting ¹⁸F-labeled molecule could then be used in preclinical or clinical imaging studies to investigate biological processes or drug distribution in vivo. Although the research of PET tracers based on [¹⁸F]fluoroalkenes is still emerging, the development of these novel labeling protocols accelerates the design of new and effective imaging agents. frontiersin.org
Table 2: Potential Radiochemical Application Strategy
| Precursor Type | Radiolabeling Reagent | Key Transformation | Significance | Reference |
|---|---|---|---|---|
| Fluoroalkenyliodonium salt (derived from a this compound derivative) | [¹⁸F]Fluoride (e.g., K[¹⁸F]F) | Nucleophilic radiofluorination | Provides access to [¹⁸F]gem-difluoroalkene motifs for PET imaging, leveraging a structure known for its bioisosteric properties. | researchgate.net, frontiersin.org |
| Geminal bromofluoroalkyl electrophile | [¹⁸F]Fluoride with Ag₂O | Nucleophilic substitution | A general method to create ¹⁸F-difluoroalkyl groups, applicable to complex molecules for PET tracer development. | nih.gov, acs.org |
Positron Emission Tomography (PET) Tracer Development
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that provides three-dimensional images of metabolic processes within the body. tg.org.audesy.de This is achieved through the use of radiotracers, which are biologically active molecules tagged with a positron-emitting radionuclide. The most commonly used radionuclide for PET is fluorine-18 (¹⁸F) due to its favorable decay properties. nih.gov
The gem-difluoroalkene moiety is of significant interest in the design of PET tracers. The introduction of fluorine can alter the pharmacokinetic and metabolic profile of a molecule, and the difluoromethyl group, in particular, is a key component in many pharmaceuticals. nih.govrsc.org The development of PET tracers containing the ¹⁸F-labeled difluoromethyl group is an active area of research, aiming to provide new tools for diagnosing and understanding a variety of diseases, including cancer and neurodegenerative disorders. tg.org.aunih.govrsc.org
Recent advancements have focused on creating ¹⁸F-labeled tracers with high molar activity, which is crucial for sensitive imaging. nih.govthno.orgnih.gov The development of novel radiolabeling methods has expanded the range of molecules that can be tagged with ¹⁸F, including those with complex structures. nih.govthno.org This progress is vital for the continued evolution of PET as a leading molecular imaging technology. nih.govnih.gov
¹⁸F-Labeling Methodologies for Difluoroalkene Scaffolds
The incorporation of fluorine-18 into difluoroalkene scaffolds is a critical step in the synthesis of PET tracers. A significant challenge in this area has been the development of methods that allow for the efficient and selective labeling of these molecules with high molar activity. nih.gov
One groundbreaking approach involves the use of a [¹⁸F]difluorocarbene reagent. nih.gov This reagent has been designed for easy access, high molar activity, and versatility, enabling a variety of ¹⁸F-difluoromethylation reactions. nih.gov These reactions include insertions into O-H, S-H, and N-H bonds, as well as cross-coupling reactions with functional groups like (thio)phenols, N-heteroarenes, and aryl boronic acids. nih.gov The ability to label complex and biologically relevant molecules highlights the impact of this methodology. nih.gov
The development of one-pot labeling procedures has further simplified the synthesis of ¹⁸F-labeled biomolecules. nih.govthno.org For instance, the in situ generation of [¹⁸F]fluorothiophosphate synthons allows for the rapid and efficient labeling of various molecules, including peptides and proteins, under mild conditions. nih.govthno.org These simplified methods are crucial for the broader application and translation of PET tracers in both preclinical and clinical settings. thno.org
Interactive Table 1: Comparison of ¹⁸F-Labeling Methodologies
| Methodology | Reagent/Synthon | Key Features | Applications |
| Difluorocarbene Chemistry | [¹⁸F]Difluorocarbene | High molar activity, versatile (O-H, S-H, N-H insertions, cross-couplings) | Labeling of complex, functionalized molecules |
| One-Pot Fluorothiophosphate | [¹⁸F]Fluorothiophosphate | Rapid, in situ generation, mild conditions | Labeling of unmodified biomolecules (peptides, proteins) |
Material Science Applications of Poly-difluoroalkenols
The polymerization of difluoroalkenols, such as this compound, opens up avenues for the creation of novel polymers with unique and tunable properties. The presence of the difluoroalkene unit within the polymer backbone can impart desirable characteristics, including enhanced thermal stability and specific chemical reactivity, making these materials attractive for a range of applications.
Polymerization Studies of Difluoroalkenols
The polymerization of functionalized olefins, including those containing hydroxyl groups like 5-hexen-1-ol (B1630360), has been explored using various catalytic systems. researchgate.netspecialchem.com Metallocene catalysts, for example, have been employed for the copolymerization of 1-hexene (B165129) with 5-hexen-1-ol, demonstrating the feasibility of incorporating functional monomers into polyolefin chains. researchgate.net
While specific polymerization studies on this compound are not extensively detailed in the provided context, the general principles of olefin polymerization can be applied. The reactivity of the double bond in the difluoroalkene moiety would be a key factor in the polymerization process. The development of controlled radical polymerization techniques has provided scientists with the ability to precisely control polymer architecture, including molecular weight, composition, and functionality. cmu.edu These methods could be instrumental in the synthesis of well-defined poly-difluoroalkenols.
Synthesis of Functional Materials with Tuned Properties
The synthesis of functional materials with tailored properties is a major goal in materials science. cmu.edursc.orgresearchgate.net The incorporation of the difluoroalkene group into a polymer backbone can significantly influence the material's properties. Fluorinated polymers are known for their unique characteristics, which are leveraged in pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.netrsc.org
The hydroxyl group present in poly-difluoroalkenols provides a reactive handle for further functionalization, allowing for the tuning of the material's properties. This could include modifying the polymer's solubility, thermal stability, or ability to interact with other molecules or surfaces. The synthesis of functional materials often involves a "green chemistry" approach, aiming to minimize the use of hazardous substances and develop more sustainable processes. mdpi.com The ability to create polymers with specific architectures, such as block copolymers or graft copolymers, further expands the potential applications of these materials. cmu.edu The development of porous organic polymers with robust linkages is another area where functionalized monomers like difluoroalkenols could play a role, leading to materials with applications in areas such as catalysis and separations. nih.gov
Computational and Theoretical Aspects of 6,6 Difluoro 5 Hexen 1 Ol Chemistry
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanics provides the fundamental framework for understanding the electronic nature of 6,6-difluoro-5-hexen-1-ol. These studies are crucial for explaining the molecule's stability, reactivity, and the unique properties imparted by the gem-difluoroalkene group.
Analysis of C-F Bond Properties and Inductive Effects
The carbon-fluorine (C-F) bond is a defining feature of organofluorine compounds. Fluorine's high electronegativity creates a highly polar and exceptionally strong C-F bond. ulisboa.pt This strength is a result of the effective overlap between the carbon and fluorine orbitals and the significant ionic character of the bond. High-level quantum chemical calculations on various per- and polyfluoroalkyl substances (PFASs) show that C-F bond dissociation energies (BDEs) can range from approximately 405 to 551 kJ mol⁻¹, making them among the strongest single bonds to carbon. nih.gov
In this compound, the two fluorine atoms are attached to a single vinylic carbon. This gem-difluoro arrangement has profound electronic consequences. The strong electron-withdrawing nature of the fluorine atoms induces a significant dipole moment in the C-F bonds and polarizes the C=C double bond. This is known as the inductive effect, where electron density is pulled towards the fluorine atoms. This effect makes the double bond electron-deficient, influencing its reactivity towards nucleophiles and electrophiles. researchgate.netmdpi.com The trifluoromethyl group, for instance, is recognized as a potent σ-electron-withdrawing group, and the difluoromethylene group in this alkene exhibits similar, albeit slightly moderated, properties. researchgate.net
Table 1: Typical Carbon-Fluorine Bond Properties
| Property | Typical Value | Significance |
|---|---|---|
| Bond Length (sp² C-F) | ~1.34 Å | Shorter than C-Cl, C-Br, C-I bonds, contributing to bond strength. |
| Bond Dissociation Energy (BDE) | 405 - 551 kJ/mol | One of the strongest single bonds in organic chemistry, imparting high thermal and chemical stability. nih.gov |
| Electronegativity (Pauling Scale) | F: 3.98, C: 2.55 | Large difference leads to a highly polar bond and significant inductive effects. ulisboa.pt |
Molecular Orbital Theory Applied to Difluoroalkenes
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be distributed in a set of molecular orbitals that extend over the entire molecule. wikipedia.orglibretexts.org In the case of this compound, MO theory is essential for understanding the reactivity of the difluoroalkene moiety.
The formation of molecular orbitals is conceptualized as the linear combination of atomic orbitals (LCAO). pressbooks.pub For the C=C double bond, the p-orbitals on the two carbon atoms combine to form a lower-energy bonding π orbital and a higher-energy antibonding π* orbital. The introduction of two highly electronegative fluorine atoms on one of the carbons significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system. mdpi.com
The lowering of the LUMO energy makes the double bond more susceptible to attack by nucleophiles. Computational studies on related systems have shown that the reactivity of such electron-poor alkenes can be dominated by these frontier molecular orbital interactions. researchgate.net For example, the attachment of a CF₃ group to an alkene lowers the LUMO of the C=C bond, making radical addition easier. mdpi.com A similar effect is expected for the CF₂ group in this compound, making it a good acceptor in Michael additions or other nucleophilic attacks at the double bond.
Table 2: Conceptual Frontier Molecular Orbital Characteristics for a Difluoroalkene Moiety
| Molecular Orbital | Effect of Gem-Difluoro Substitution | Predicted Impact on Reactivity |
|---|---|---|
| LUMO (Lowest Unoccupied MO) | Energy is significantly lowered. | Increased reactivity towards nucleophiles and radical species. mdpi.com |
| HOMO (Highest Occupied MO) | Energy is lowered. | Decreased reactivity towards electrophiles compared to a non-fluorinated alkene. |
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations provide insight into the molecule's three-dimensional structure, conformational flexibility, and interactions with its environment.
Conformational Analysis of this compound
This compound is a flexible molecule with multiple rotatable single bonds, leading to a complex conformational landscape. Conformational analysis, typically performed using Density Functional Theory (DFT) calculations, aims to identify the low-energy structures (conformers) and the energy barriers between them. researchgate.netethz.ch
The conformation of the hexenol backbone is determined by the torsion angles around the C-C single bonds. Alkanes generally prefer staggered conformations to minimize steric repulsion. imperial.ac.uk For the parent 5-hexen-1-ol (B1630360), specific chair-like transition states are preferred in cyclization reactions, which reflects the ground-state conformational preferences. rptu.de
For this compound, additional interactions must be considered. The bulky and highly polar CF₂ group introduces unique steric and electronic constraints. Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms (OH···F) or the π-system of the double bond (OH···π) can stabilize specific conformations. nih.gov Studies on flexible fluorohydrins have demonstrated the existence of such OH···F interactions, which can be identified and quantified through a combination of NMR spectroscopy and quantum chemical calculations. nih.gov The relative energies of the conformers will be a delicate balance between minimizing steric strain and maximizing favorable stereoelectronic interactions.
Intermolecular Interactions and Solvent Effects
The interactions between molecules of this compound, and between the molecule and a solvent, dictate its physical properties like boiling point and solubility. This molecule possesses three distinct regions: a hydrophilic hydroxyl group, a lipophilic four-carbon alkyl chain, and a fluorophilic gem-difluoroalkene terminus.
Hydrogen Bonding : The primary intermolecular interaction is hydrogen bonding, with the hydroxyl group acting as a strong hydrogen bond donor to other alcohol molecules or to solvent molecules. The oxygen atom can also act as a hydrogen bond acceptor. While the C-F bond is not a strong hydrogen bond acceptor, weak OH···F interactions are known to occur. nih.govnih.gov
Dipole-Dipole Interactions : The high polarity of the C-O and C-F bonds results in a significant molecular dipole moment, leading to strong dipole-dipole interactions.
Fluorophilicity and Hydrophobicity : In condensed phases, the fluorinated and hydrogenated segments of the molecules may exhibit mutual phobicity, leading to micro-segregation. ulisboa.pt This amphiphilic nature means its behavior in solvents will be complex. It will interact favorably with polar protic solvents (like water or other alcohols) via its hydroxyl group, but its solubility will be influenced by the interplay of its hydrophobic and fluorophilic segments.
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.
Density Functional Theory (DFT) is widely used to predict NMR and IR spectra. nih.govchemrxiv.org For NMR, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F). rsc.org The accuracy of these predictions depends heavily on the chosen functional and basis set, and linear scaling methods are often used to correct for systematic errors. nih.govrsc.org
For this compound, predicting the ¹⁹F NMR spectrum is particularly important. The chemical shifts of the two fluorine atoms are expected to be in the range typical for gem-difluoroalkenes. researchgate.net Calculations can help assign specific shifts and understand how they are influenced by the molecule's conformation.
Harmonic frequency calculations using DFT can predict the positions and intensities of bands in the infrared (IR) spectrum. chemrxiv.org These calculations can identify characteristic vibrational modes, such as the O-H stretch, C=C stretch, and the very strong C-F stretching vibrations. Machine learning models are also emerging as a rapid and accurate alternative for IR spectra prediction. arxiv.orgrsc.org
Table 3: Representative Predicted Spectroscopic Data for this compound
| Spectroscopy | Functional Group | Predicted Parameter (Typical Range) | Methodology |
|---|---|---|---|
| NMR | ¹⁹F (C=CF₂) | δ = -90 to -130 ppm | DFT (GIAO) with referencing. researchgate.net |
| ¹³C (C=CF₂) | δ = 145-160 ppm (with JC-F coupling) | DFT (GIAO) with referencing. | |
| ¹H (CH₂-OH) | δ = 3.6-3.8 ppm | DFT (GIAO) with referencing. | |
| IR | O-H stretch | ~3300-3400 cm⁻¹ (broad) | DFT Harmonic Frequency Calculation. chemrxiv.org |
| C=C stretch | ~1740-1780 cm⁻¹ | DFT Harmonic Frequency Calculation. chemrxiv.org | |
| C-F stretch | ~1100-1350 cm⁻¹ (strong) | DFT Harmonic Frequency Calculation. chemrxiv.org |
Theoretical NMR and IR Spectroscopy of Fluorinated Alkenols
The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods is a powerful tool for the structural elucidation of novel compounds. For fluorinated alkenols like this compound, these theoretical approaches are particularly useful in assigning complex spectra and understanding the electronic effects of fluorine substitution.
Theoretical NMR Spectroscopy
Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts, especially for ¹⁹F NMR. researchgate.netresearchgate.netnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making them a rich source of structural information.
Studies have shown that DFT calculations can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often with a mean absolute error of a few parts per million (ppm) after linear regression analysis of calculated versus experimental data. informahealthcare.com For a compound like this compound, the chemical shifts of the geminal fluorine atoms would be influenced by the π-system of the double bond and the through-space effects of the hydroxyl group. The ¹⁹F chemical shifts for gem-difluoroalkenes are typically found in a specific region of the NMR spectrum, and their precise values are diagnostic of the local electronic and steric environment. researchgate.net
The following table illustrates the general accuracy of DFT methods in predicting ¹⁹F NMR chemical shifts for a range of organofluorine compounds, which would be applicable to the study of this compound.
| Computational Method | Basis Set | Mean Absolute Error (ppm) | Reference |
| B3LYP | 6-31G(d) | 4.0 | consensus.app |
| B3LYP | 6-31+G(d,p) | 2.1 | consensus.app |
| B3LYP | 6-311+G(2d,p) | 1.7 | consensus.app |
| DFT (various) | various | < 0.7 (for isolated products) | informahealthcare.com |
Theoretical IR Spectroscopy
Computational methods, again primarily DFT, are also employed to calculate the vibrational frequencies that correspond to peaks in an IR spectrum. nist.govacs.org For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C-F stretching vibrations of the difluoromethylidene group.
The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nist.gov The C-F stretching modes of gem-difluoroalkenes are known to be strong and occur in a characteristic region of the IR spectrum. Computational analysis can help to distinguish these from other vibrational modes and to understand how they are influenced by the rest of the molecular structure. For instance, hydrogen bonding involving the hydroxyl group could subtly shift the frequencies of the C-F and C=C stretching vibrations.
A representative table of calculated vs. experimental vibrational frequencies for a related fluorinated compound is shown below to demonstrate the utility of these computational approaches.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3750 | 3600 | 3630 |
| C=C Stretch | 1680 | 1645 | 1650 |
| C-F Stretch (sym) | 1150 | 1115 | 1120 |
| C-F Stretch (asym) | 1250 | 1210 | 1215 |
(Note: The data in this table is illustrative and based on typical values for fluorinated alkenols, not specific experimental data for this compound)
QSAR and QSPR Studies for Fluorinated Bioisosteres (General Applicability)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nist.govresearchgate.net These models are particularly valuable in drug discovery for predicting the properties of new molecules and for understanding the structural features that are important for a desired effect. nih.govnih.gov
The gem-difluoroalkene motif present in this compound is considered a bioisostere of a carbonyl group or an amide bond. researchgate.net The introduction of fluorine can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netselvita.com QSAR and QSPR models for fluorinated compounds aim to quantify these effects.
QSAR Studies
In QSAR, descriptors that encode the structural and electronic features of a molecule are used to build a mathematical model that can predict its biological activity. mdpi.com For a series of fluorinated bioisosteres, these descriptors might include:
Electronic Descriptors: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The high electronegativity of fluorine significantly impacts these properties.
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Lipophilicity Descriptors: The logarithm of the octanol-water partition coefficient (logP), which is crucial for membrane permeability and drug distribution. Fluorination often increases lipophilicity, but the effect can be context-dependent. beilstein-journals.orgchemrxiv.org
QSPR Studies
QSPR models are used to predict a wide range of physicochemical properties. researchgate.netnih.govnih.gov For fluorinated compounds, properties of interest include boiling point, vapor pressure, and solubility. A QSPR study on fluorinated alkenols could provide a predictive model for these properties based on molecular descriptors. For example, a QSPR model for the fluorophilicity of organic compounds has been developed using topological, geometrical, and electronic descriptors, achieving a high correlation coefficient. researchgate.netnottingham.ac.uk
The following table provides examples of descriptors that are commonly used in QSAR and QSPR studies of fluorinated compounds and their relevance.
| Descriptor Type | Example Descriptors | Relevance to Fluorinated Compounds |
| Electronic | Dipole Moment, HOMO/LUMO energies | The C-F bond is highly polar, significantly affecting the molecular dipole and electronic reactivity. |
| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecule, which influences intermolecular interactions. |
| Quantum Chemical | Partial Atomic Charges | Quantify the electron distribution and potential for electrostatic interactions. |
| Physicochemical | logP, Molar Refractivity | Predict lipophilicity and polarizability, which are key for bioavailability and binding. |
Future Research Directions and Emerging Paradigms in 6,6 Difluoro 5 Hexen 1 Ol Chemistry
Development of Novel and Greener Synthetic Methodologies
One promising avenue is the development of nickel-promoted electrochemical reductive cross-coupling reactions. sioc-journal.cn This method offers a way to synthesize functionalized gem-difluoroalkenes under mild conditions in an undivided cell, avoiding the need for stoichiometric metal reductants. sioc-journal.cn Another area of interest is the use of hypervalent iodine reagents, which are considered environmentally friendly due to their low toxicity and are effective in mediating halocyclization reactions of alkenes. nih.gov
The table below summarizes some of the emerging greener synthetic approaches.
| Synthetic Approach | Key Features | Potential Advantages |
| Electrochemical Reductive Cross-Coupling | Nickel-promoted, undivided cell | Mild conditions, avoids stoichiometric metal reductants |
| Hypervalent Iodine Reagents | Low toxicity, effective for halocyclization | Environmentally friendly |
| One-Pot Syntheses | Multi-step reactions in a single vessel | Reduced waste, improved efficiency and cost-effectiveness |
Exploration of New Reactivity Modes and Catalytic Systems
The unique electronic properties of the gem-difluoroalkene moiety in 6,6-difluoro-5-hexen-1-ol open up a plethora of possibilities for novel reactivity and catalysis. Researchers are actively investigating new ways to functionalize this versatile building block.
A significant area of focus is the development of catalytic systems that can control the reactivity of the C-F bond. For instance, photoredox/palladium dual catalysis has been successfully employed for the selective C–F bond carboxylation of gem-difluoroalkenes with CO2. scispace.com This method allows for the formation of valuable α-fluoroacrylic acids. scispace.com Copper catalysis is also proving to be highly versatile, enabling the multi-borylation of gem-difluoroalkenes to produce a library of multi-borylated compounds by subtly adjusting reaction conditions. researchgate.net
Furthermore, metal-free photocatalytic systems are being explored for the difunctionalization of gem-difluoroalkenes. rsc.org One such system facilitates the amination and heteroarylation of gem-difluoroalkenes, providing a rapid route to heteroaryl difluoroethylamine scaffolds. rsc.org The development of co-catalytic systems, such as the Pd/Cu system for the arylation of gem-difluoroalkenes, is another strategy to achieve novel transformations while avoiding undesirable side reactions like β-fluoride elimination. nih.govrsc.org
The table below highlights some of the innovative catalytic systems being explored.
| Catalytic System | Transformation | Significance |
| Photoredox/Palladium Dual Catalysis | C-F bond carboxylation with CO2 | Access to valuable α-fluoroacrylic acids |
| Copper Catalysis | Multi-borylation | Tunable synthesis of diverse multi-borylated compounds |
| Metal-Free Photocatalysis | Amination and heteroarylation | Rapid construction of complex nitrogen-containing scaffolds |
| Pd/Cu Co-catalysis | Arylation | Avoids β-fluoride elimination, leading to difluorinated products |
Advancements in Stereocontrol and Asymmetric Synthesis
The synthesis of chiral molecules containing the this compound motif is of paramount importance, particularly for applications in medicinal chemistry. Consequently, significant effort is being directed towards the development of stereocontrolled and asymmetric synthetic methods.
Catalytic asymmetric synthesis is a key area of advancement. rsc.orgrsc.org Researchers are designing chiral catalysts that can effectively control the stereochemical outcome of reactions involving gem-difluoroalkenes. For example, palladium-catalyzed asymmetric formal [3+2] cycloadditions have been developed for the synthesis of enantioenriched 2,2-difluorotetrahydrofurans. nih.govresearchgate.net This reaction utilizes a readily available chiral ligand to achieve high enantioselectivity. nih.gov
Copper-catalyzed hydroamination of gem-difluoroalkenes is another promising approach for accessing chiral difluoromethyl amines. acs.org The use of a chiral pyridine-derived ligand is crucial for inhibiting β-F elimination and promoting the formation of the desired chiral product. acs.org The development of stereodivergent methods, where either enantiomer of a product can be selectively synthesized from a common starting material, is also a significant goal. acs.org
The table below showcases some of the recent breakthroughs in the asymmetric synthesis of gem-difluoroalkene derivatives.
| Asymmetric Method | Product Type | Key Innovation |
| Palladium-Catalyzed [3+2] Cycloaddition | 2,2-Difluorotetrahydrofurans | Use of a readily available chiral ligand for high enantioselectivity |
| Copper-Catalyzed Hydroamination | Chiral Difluoromethyl Amines | Chiral ligand inhibits β-F elimination |
| Stereodivergent Borylation | α-Stereogenic γ-Aryl Allylic Boronates | Solvent-controlled stereochemical outcome |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis are emerging as powerful tools for the synthesis of this compound and its derivatives, offering advantages in terms of safety, efficiency, and scalability. nih.govsioc-journal.cneuropa.eudokumen.pub
Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govdokumen.pub This is particularly beneficial for highly exothermic or hazardous reactions, which are common in fluorine chemistry. sioc-journal.cneuropa.eu The use of superheated solvents in flow systems can significantly accelerate reaction rates, potentially eliminating the need for a catalyst in some cases. nih.gov
Automated synthesis platforms are also being developed for the preparation of fluorine-containing compounds, including those with the gem-difluoroalkene moiety. researchgate.net These systems can perform multi-step syntheses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid production of compound libraries. The integration of online analytical techniques, such as NMR and mass spectrometry, allows for real-time monitoring and optimization of flow reactions.
Applications in Advanced Functional Materials and Nanotechnology
The unique properties of the gem-difluoroalkene group make this compound a valuable building block for the creation of advanced functional materials and for applications in nanotechnology. fun-nanotech.org
The introduction of fluorine can significantly alter the electronic and physical properties of organic molecules, leading to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. For example, fluorinated polymers are being developed for use in the fabrication of nanomaterials and devices. fun-nanotech.org The ability to precisely control the placement of fluorine atoms within a molecule is crucial for tuning these properties.
In nanotechnology, the self-assembly of fluorinated molecules is being explored for the creation of structured surfaces and nanoparticles. The hydrophobic and lipophobic nature of fluorinated segments can drive the formation of well-defined nanostructures. The development of new synthetic methods for incorporating gem-difluoroalkenes into larger molecular architectures is key to advancing these applications.
Interdisciplinary Research at the Interface of Chemistry and Biology/Medicine
The gem-difluoroalkene moiety is recognized as a valuable bioisostere for the carbonyl group and the peptide bond, making it a highly attractive structural motif in medicinal chemistry. rsc.orgresearchgate.nethkbu.edu.hk This has spurred significant interdisciplinary research at the interface of chemistry and biology.
The incorporation of this compound and related structures into biologically active molecules can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered pharmacokinetic properties. researchgate.net The difluoromethyl group, which can be accessed from the gem-difluoroalkene, is a particularly important motif in drug discovery. acs.orgresearchgate.net
Researchers are actively exploring the synthesis of gem-difluoroalkene-containing analogues of natural products and existing drugs to evaluate their biological activity. researchgate.net For example, metal-free photocatalysis has been used for the late-stage modification of complex pharmaceutical structures with gem-difluoroalkenes. rsc.org The development of efficient and selective methods for introducing the gem-difluoroalkene group into complex molecules is a major focus of this research. researchgate.nethkbu.edu.hk
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,6-Difluoro-5-hexen-1-ol, and how can efficiency be optimized?
- Methodology : A common approach involves fluorination of precursor alkenols using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization can include microwave-assisted synthesis to reduce reaction times or solvent-free conditions to minimize waste . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Reaction progress should be monitored by TLC or GC-MS.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : NMR is essential for confirming fluorination at C6 (δ ~ -120 to -140 ppm). NMR resolves the alkene proton (δ 5.0–6.0 ppm) and hydroxyl group (broad peak ~1–5 ppm).
- IR : Strong O-H stretch (~3200–3600 cm) and C-F stretches (~1000–1300 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography : For solid-state conformation analysis, though crystallization may require derivatization (e.g., acetate esters) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Use nitrile or neoprene gloves (tested for fluorinated compound resistance) and tightly sealed goggles to prevent skin/eye contact .
- Work under fume hoods with >6 air changes/hour to limit inhalation.
- Store in cool, ventilated areas away from oxidizers. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as hazardous waste .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in nucleophilic additions be resolved?
- Methodology :
- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst).
- Isotopic Labeling : Use -labeled reagents to trace hydroxyl group participation.
- Computational Modeling : DFT calculations (e.g., Gaussian) to compare transition states for competing pathways (e.g., Markovnikov vs. anti-Markovnikov addition).
- Cross-Validation : Compare results with analogous fluorinated alcohols (e.g., 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol) to identify trends in electronic effects .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
- Methodology :
- pH Stability Assays : Perform kinetic studies (UV-Vis or NMR) across pH 2–12 to identify degradation thresholds.
- Protecting Groups : Temporarily mask the hydroxyl group (e.g., TMS ethers) during reactions.
- Low-Temperature Techniques : Conduct reactions at ≤0°C to slow hydrolysis or elimination.
- Additive Screening : Test stabilizers like BHT (butylated hydroxytoluene) or chelating agents to inhibit radical pathways .
Q. How does the fluorination pattern in this compound influence its biological activity compared to non-fluorinated analogs?
- Methodology :
- Comparative Assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) against 5-hexen-1-ol.
- Lipophilicity Measurement : Determine logP values (shake-flask or HPLC) to assess fluorination’s impact on hydrophobicity.
- Molecular Dynamics Simulations : Study interactions with lipid bilayers or enzymes (e.g., cytochrome P450) using GROMACS .
Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can they be addressed?
- Methodology :
- Chiral Catalysts : Screen palladium or organocatalysts (e.g., Jacobsen’s catalysts) for asymmetric induction.
- Chiral Stationary Phases : Use HPLC with Chiralpak columns to separate enantiomers and determine ee%.
- Kinetic Resolution : Optimize reaction conditions to favor one enantiomer via differential reaction rates .
Data Analysis & Reproducibility
Q. How should researchers address discrepancies in reported boiling points or spectral data for this compound?
- Methodology :
- Meta-Analysis : Aggregate data from PubChem, EPA DSSTox, and peer-reviewed studies to identify outliers .
- Instrument Calibration : Verify NMR/MS calibration using certified standards (e.g., ethylbenzene for NMR).
- Collaborative Trials : Share samples with independent labs for cross-validation .
Q. What computational tools are suitable for predicting the environmental persistence of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
